molecular formula C23H36ClN3O B4629065 N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide

N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide

Cat. No. B4629065
M. Wt: 406.0 g/mol
InChI Key: OLPCHPDUXGBYJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-tert-Butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide and related compounds typically involves multiple steps, including the formation of the piperazine backbone, introduction of the tert-butyl group, and subsequent functionalization with specific acyl and aryl groups. A notable method involves nucleophilic 1,2-addition reactions with organometallic reagents to N-tert-butanesulfinyl imines, providing a pathway to highly diastereomerically enriched piperazinylbenzylamine derivatives (Jiang et al., 2005).

Molecular Structure Analysis

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, reflecting their versatility in synthetic chemistry. These reactions include nucleophilic substitutions, amide bond formations, and ring transformations, which are fundamental in modifying their chemical structures for specific purposes. For example, the ring cleavage of N-acyl- and N-(acylsulfonyl)histamines with di-tert-butyl dicarbonate illustrates the potential for generating novel compounds through strategic chemical modifications (Warshawsky et al., 1990).

Scientific Research Applications

  • Inhibitory Activity in Alzheimer’s Disease

    Benzoxazole derivatives with p-tert-butyl and acetamide bridged substituted piperazine were evaluated for their in vitro inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in reducing Alzheimer’s disease effects. The most active compound showed significant inhibition, suggesting potential application in Alzheimer’s therapy (Celik et al., 2020).

  • Acyl-CoA Cholesterol O-Acyltransferase-1 Inhibition

    A specific compound with a similar structure showed potent inhibition of human acyl-coenzyme A: cholesterol O-acyltransferase-1, indicating potential for treating diseases involving overexpression of this enzyme (Shibuya et al., 2018).

  • Antitumor Activity

    Compounds with tert-butyl and piperazinyl acetamide structures demonstrated potent antiproliferative activity against certain cancer cell lines, suggesting a role in cancer treatment (Wu et al., 2017).

  • Antibacterial and Antifungal Activities

    Certain derivatives showed moderate antibacterial and antifungal activities against various microorganisms, highlighting their potential in antimicrobial applications (Kulkarni et al., 2016).

  • Synthesis of Ketamine Derivatives

    Research into the synthesis of novel derivatives of ketamine, which includes the utilization of piperazine, has been explored. These derivatives could potentially be used for therapeutic purposes, expanding the scope of clinical therapeutics (Masaud et al., 2022).

  • Anticorrosive Behavior

    The anticorrosive activity of a novel heterocyclic compound, including a piperazine derivative, was studied for carbon steel in corrosive media. The compound showed high inhibition efficiency, suggesting its application in corrosion protection (Praveen et al., 2021).

properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36ClN3O/c1-23(2,3)19-7-9-21(10-8-19)25-22(28)17-27-13-11-26(12-14-27)16-18-5-4-6-20(24)15-18/h4-6,15,19,21H,7-14,16-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPCHPDUXGBYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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